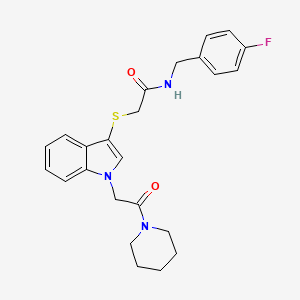
9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole” is a chemical compound with the molecular formula C24H24BNO2 and a molecular weight of 369.27 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of this compound includes a carbazole ring attached to a phenyl group and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point range of 162.0 to 166.0 degrees Celsius . It is soluble in toluene .科学的研究の応用
Bacterial Transformation and Biotransformation
The bacterial biotransformation of 9H-carbazole derivatives, including the study of their metabolism and transformation into various bioactive products, highlights the potential of these compounds in environmental bioremediation and pharmaceutical biosynthesis. The research by Waldau et al. (2009) demonstrates the transformation of 9H-carbazole derivatives by the bacterium Ralstonia sp. strain SBUG 290, yielding products with potential pharmacological applications Waldau, A. Mikolasch, M. Lalk, F. Schauer, 2009.
Materials Science and OLED Technology
Carbazole derivatives have been extensively researched for their applications in organic light-emitting diodes (OLEDs) due to their excellent electronic and luminescent properties. Cho et al. (2010) synthesized ligands based on 9-phenyl-9H-carbazole, demonstrating their role in tuning the emission spectra of Ir(III) complexes, enhancing the performance of green-emitting OLEDs Cho, Jung‐Il Jin, D. Choi, J. Yoon, C. Hong, Young Min Kim, Y. Park, B. Ju, 2010. Additionally, the creation of new near-infrared indole carbazole borate fluorescent probes by Shen You-min (2014) further illustrates the versatility of carbazole derivatives in developing advanced fluorescent materials for imaging and sensing applications Shen You-min, 2014.
Electrochromic and Photophysical Properties
The electrochromic and photophysical properties of carbazole derivatives make them attractive for various applications, including electrochromic devices and fluorescent probes. Research on solvent-dependent luminescence by Sarkar and Chakravorti (1998) provides insights into the behavior of 9-phenyl carbazole in different environments, underscoring its potential in optical and sensing technologies Sarkar, S. Chakravorti, 1998.
Antimicrobial Activities
The synthesis and evaluation of 9H-carbazole derivatives for their antimicrobial activities represent another significant area of application. Salih, Salimon, and Yousif (2016) explored the preparation of new heterocyclic derivatives from 9H-carbazole, testing their efficacy as antimicrobial agents, which could lead to the development of new therapeutic agents Salih, J. Salimon, E. Yousif, 2016.
Safety and Hazards
This compound is classified as a skin and eye irritant . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs or persists, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .
特性
IUPAC Name |
9-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-14-21(15-18-23)22-16-19-28-26(20-22)25-12-8-9-13-27(25)32(28)24-10-6-5-7-11-24/h5-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYLNDJDCBJMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219956-30-5 |
Source


|
| Record name | 9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

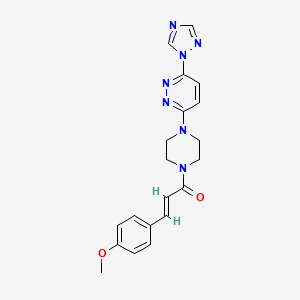
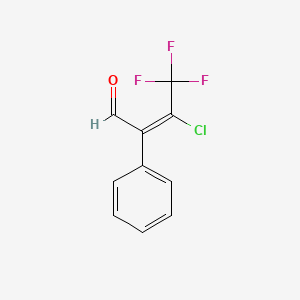
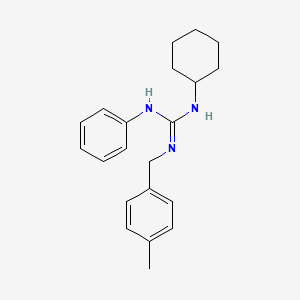
![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)
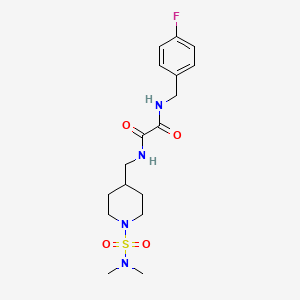
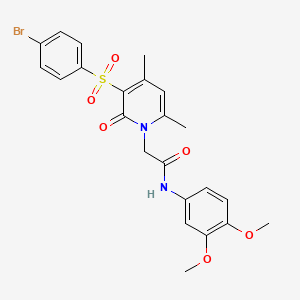
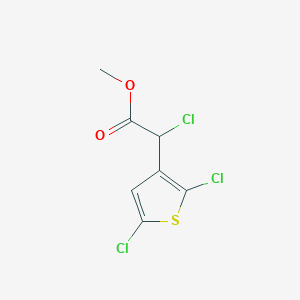
![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)
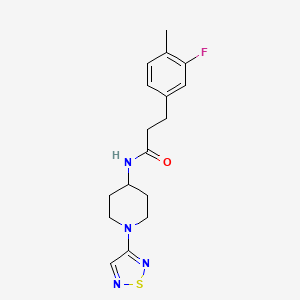
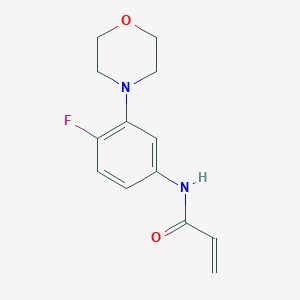
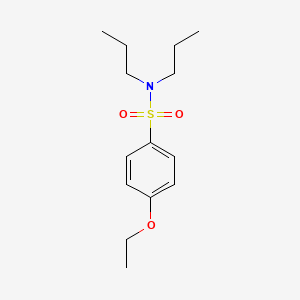

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)
